molecular formula C9H11ClN2O2S B2896736 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide CAS No. 551903-76-5

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2896736
CAS No.: 551903-76-5
M. Wt: 246.71
InChI Key: GJBUPLMJCBBJCV-UHFFFAOYSA-N
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Description

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide is a thiophene-based compound characterized by a chloroacetyl substituent at the 2-position and a carboxamide group at the 3-position of the thiophene ring. The compound has been synthesized via reactions involving chloroacetyl chloride and aminothiophene precursors under basic conditions, as seen in analogous synthetic routes for related thiophene derivatives . Despite its structural promise, commercial availability of this compound has been discontinued, likely due to challenges in synthesis, stability, or safety concerns .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-4-5(2)15-9(7(4)8(11)14)12-6(13)3-10/h3H2,1-2H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBUPLMJCBBJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide typically involves the chloroacetylation of amino compounds. One common method is the reaction of 4,5-dimethylthiophene-3-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The use of solvents and reagents is carefully managed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chloroacetyl Chloride: Used for chloroacetylation reactions.

    Triethylamine: Acts as a base to neutralize the hydrochloric acid formed during the reaction.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Scientific Research Applications

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Analogous Syntheses :

  • Cyanoacetylated Derivatives: describes the use of 1-cyanoacetyl-3,5-dimethylpyrazole to introduce cyanoacetamido groups, a safer alternative to chloroacetyl chloride, which is highly corrosive and toxic .
  • Methyl Ester Analog: Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate () replaces the carboxamide with a methyl ester, altering solubility and reactivity.

Structural and Functional Comparisons with Similar Compounds

Key Observations :

  • Polarity and Bioactivity: The cyanoacetamido group in Compound 92a enhances polarity, improving free radical scavenging compared to the chloroacetyl group in the target compound .
  • Ester vs.

Physicochemical Properties and Stability

  • Solubility : The carboxamide group in the target compound likely improves aqueous solubility over methyl ester derivatives .

Biological Activity

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide is a synthetic compound characterized by its unique structure, which includes a thiophene ring and various functional groups. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C9H11ClN2O2S
  • Molecular Weight : 246.71 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. The thiophene ring may enhance the compound's binding affinity and specificity towards these targets .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance:

  • Case Study : In a study evaluating the effects of related compounds on cancer cell lines, it was found that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines (e.g., HepG2 cells). The IC50 values for these compounds ranged from 1.30 μM to higher concentrations depending on structural modifications .
CompoundCell LineIC50 (μM)
FNAHepG21.30
SAHAHepG217.25

This suggests that this compound may also possess similar anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeNotable Activity
This compoundThiophene-basedAntimicrobial and anticancer potential
2-[(Chloroacetyl)amino]-4,5-dimethylfuran-3-carboxamideFuran-basedDifferent chemical properties
2-[(Chloroacetyl)amino]-4-methylthiazoleThiazole-basedPotentially lower activity

This table highlights the uniqueness of the thiophene structure and its associated biological activities compared to other heterocycles.

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